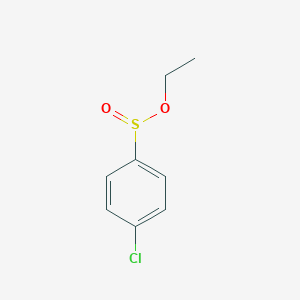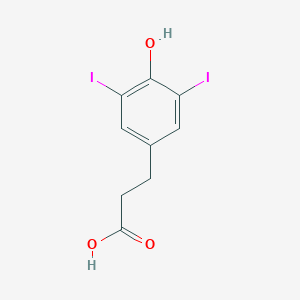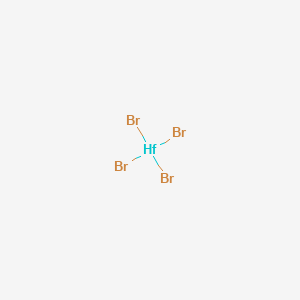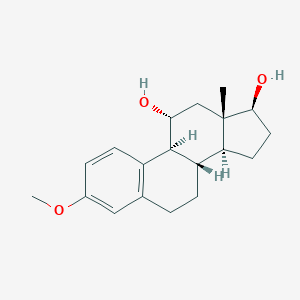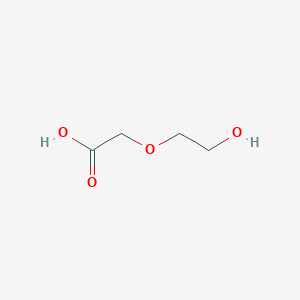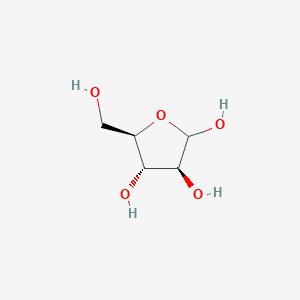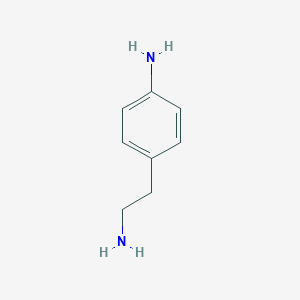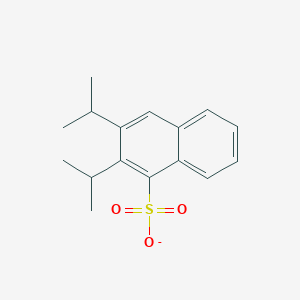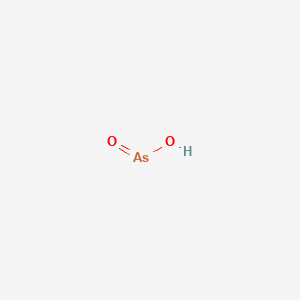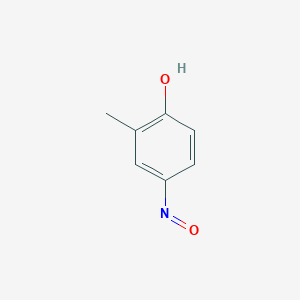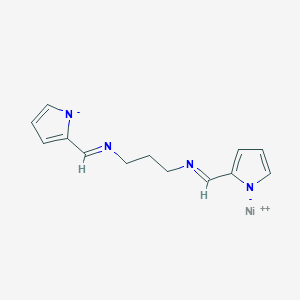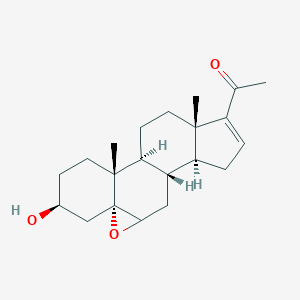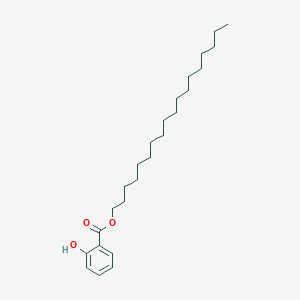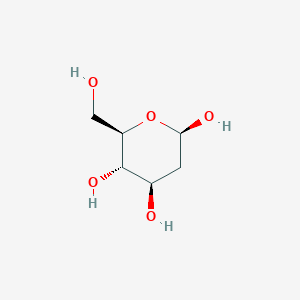
2-Deoxy-beta-d-arabino-hexopyranose
Descripción general
Descripción
2-Deoxy-beta-d-arabino-hexopyranose, also known as 2-deoxy-D-glucose, is a natural, nonmetabolizable glucose analog . It is a D-glucopyranose in which the hydroxy group at position 2 has been replaced by a hydrogen . It has a role as a metabolite and is functionally related to a D-glucopyranose .
Synthesis Analysis
The synthesis of 2-deoxy-α- and -β-D-arabino-hexopyranosyl phosphonic acids and related compounds have been reported . Another synthesis method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate .Molecular Structure Analysis
The molecular formula of 2-Deoxy-beta-d-arabino-hexopyranose is C6H12O5 . The six-membered pyranose ring adopts a 4C1 conformation, with the anomeric hydroxy group in axial and the other substituents in equatorial positions .Chemical Reactions Analysis
2-Deoxy-beta-d-arabino-hexopyranose is a competitive inhibitor of glycolysis . It blocks the activity of different enzymes involved in glycolysis, leading to cell death .Physical And Chemical Properties Analysis
The molecular weight of 2-Deoxy-beta-d-arabino-hexopyranose is 164.16 g/mol . It has five hydrogen bond acceptors (HBA), and four hydrogen bond donors (HBD) .Aplicaciones Científicas De Investigación
Selective N-Debenzylation in Synthesis : Kroutil, Trnka, and Černý (2000) demonstrated the selective N-debenzylation of benzylamino derivatives of 2-Deoxy-beta-d-arabino-hexopyranose, which is significant in the synthesis of complex molecules, showing yields ranging from 51 to 97% (Kroutil, Trnka, & Černý, 2000).
Isomerization Studies : A study by Nowacki et al. (2002) focused on the acid-catalyzed isomerization of methyl 2-deoxy-D-arabino-hexosides, providing insights into the kinetics and mechanisms of these transformations (Nowacki et al., 2002).
Crystal Structure Analysis : The work of Małuszyńska, Ruble, and Jeffrey (1981) detailed the crystal structure of 2-deoxy-β-d-arabino-hexopyranose at -150°C, contributing to the understanding of its molecular conformation and bonding schemes (Małuszyńska, Ruble, & Jeffrey, 1981).
Mesomorphic Behavior in Alkyl Glycosides : Singh et al. (2008) studied the effect of the C-2 hydroxyl group on the mesomorphism of alkyl glycosides, synthesizing and analyzing the thermotropic behavior of alkyl 2-deoxy-D-arabino-hexopyranosides (Singh et al., 2008).
Synthesis of Disaccharides : Paul and Jayaraman (2008) reported the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides, which has implications for the synthesis of novel carbohydrate structures (Paul & Jayaraman, 2008).
Synthesis of N-Alkyl(2-deoxy-β-D-arabino-hexopyranosyl)amines : Michalska et al. (1993) developed a highly stereoselective synthesis method for these compounds, demonstrating new applications for 2-deoxy-α-D-glycosyl phosphorodithioates as glycosyl donors (Michalska et al., 1993).
Investigating Anomeric Alkoxyl Radicals : Francisco et al. (2004) conducted a study on the fragmentation of carbohydrate anomeric alkoxyl radicals, synthesizing chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-deoxy-hexopyranose derivatives (Francisco et al., 2004).
Safety And Hazards
Direcciones Futuras
2-Deoxy-beta-d-arabino-hexopyranose has shown promising pharmacological activities, including inhibition of cancerous cell growth and N-glycosylation . It has been used as a glycolysis inhibitor and as a potential energy restriction mimetic agent . Recently, 2-DG has been used as an anti-COVID-19 drug to lower the need for supplemental oxygen .
Propiedades
IUPAC Name |
(2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-beta-d-arabino-hexopyranose | |
CAS RN |
13299-16-6 | |
| Record name | beta-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3K52E8TIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



